molecular formula C15H17N3O3 B6030412 methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate

methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate

カタログ番号 B6030412
分子量: 287.31 g/mol
InChIキー: ZMAZRCROPSTLFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate, also known as MPDPB, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPDPB is a pyrimidinylaminobenzoate derivative that has been synthesized and studied extensively in recent years.

作用機序

The mechanism of action of methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and neuronal activity. This compound has been shown to have a high affinity for the alpha-2 adrenergic receptor, which is involved in the regulation of neurotransmitter release and neuronal activity. This compound may also act on other neurotransmitter systems, such as the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is involved in the regulation of anxiety and mood. This compound has also been shown to decrease the levels of the neurotransmitter glutamate, which is involved in the regulation of neuronal activity. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.

実験室実験の利点と制限

Methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate has several advantages for use in lab experiments. It has been shown to have a high affinity for the alpha-2 adrenergic receptor, which makes it a useful tool for studying the role of this receptor in the regulation of neurotransmitter release and neuronal activity. This compound has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, which makes it a useful tool for studying the mechanisms underlying these effects.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound. This compound also has a relatively short half-life, which makes it difficult to use in long-term studies.

将来の方向性

There are several future directions for the study of methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate. One area of research is the development of more potent and selective alpha-2 adrenergic receptor agonists. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. This compound may also have potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Finally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved pharmacological properties.

合成法

The synthesis of methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate involves the condensation of 4-aminobenzoic acid with ethyl acetoacetate, followed by the reaction with propylamine and the cyclization with urea. The final product is obtained by the reaction of the resulting intermediate with methanol and hydrochloric acid. The synthesis of this compound is a multistep process that requires careful attention to detail and precise control of reaction conditions.

科学的研究の応用

Methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate has been used in scientific research for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. This compound has been shown to have a high affinity for the alpha-2 adrenergic receptor, which is involved in the regulation of neurotransmitter release and neuronal activity.

特性

IUPAC Name

methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-4-12-9-13(19)18-15(17-12)16-11-7-5-10(6-8-11)14(20)21-2/h5-9H,3-4H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAZRCROPSTLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。